molecular formula C9H6BrNO2 B6345960 3-(3-Bromophenyl)-1,2-oxazol-5-ol CAS No. 1188158-52-2

3-(3-Bromophenyl)-1,2-oxazol-5-ol

Cat. No.: B6345960
CAS No.: 1188158-52-2
M. Wt: 240.05 g/mol
InChI Key: HOMHJWVBGICUEB-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1,2-oxazol-5-ol is a heterocyclic compound that features a bromophenyl group attached to an oxazole ring

Safety and Hazards

This includes information on the compound’s toxicity, flammability, and any other hazards. It also includes appropriate safety precautions when handling the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol typically involves the reaction of 3-bromobenzoyl chloride with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then cyclized to form the oxazole ring under acidic conditions . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenyl)-1,2-oxazol-5-ol is unique due to the presence of both the bromophenyl group and the oxazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-bromophenyl)-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-7-3-1-2-6(4-7)8-5-9(12)13-11-8/h1-5,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMHJWVBGICUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=O)ON2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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